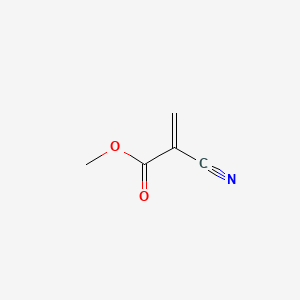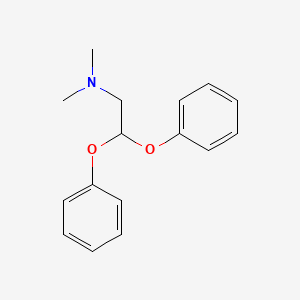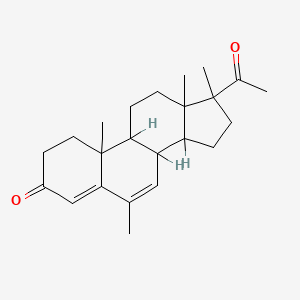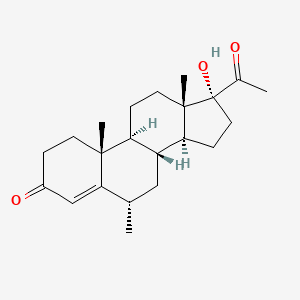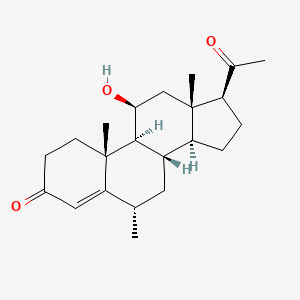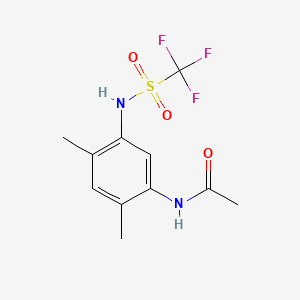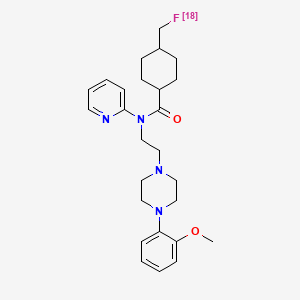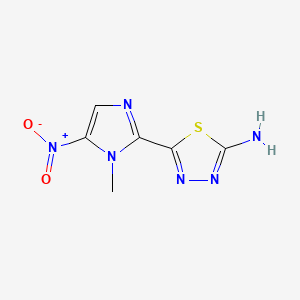
Mavacoxib
Descripción general
Descripción
Mavacoxib is a veterinary drug primarily used to treat pain and inflammation in dogs suffering from degenerative joint disease. It is a selective cyclooxygenase-2 inhibitor, which means it specifically targets and inhibits the cyclooxygenase-2 enzyme responsible for inflammation and pain . This compound is known for its long-acting effects, making it a convenient option for long-term management of chronic pain in dogs .
Aplicaciones Científicas De Investigación
Mavacoxib has several scientific research applications, including:
Chemistry: It is used as a model compound in studies involving cyclooxygenase-2 inhibitors and their synthesis.
Biology: this compound is studied for its effects on cellular processes, particularly those related to inflammation and pain.
Mecanismo De Acción
Mavacoxib exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid . Prostaglandins are mediators of inflammation and pain, and by inhibiting their production, this compound reduces inflammation and alleviates pain. The compound has a long plasma half-life, allowing for less frequent dosing and improved compliance in treating chronic conditions .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mavacoxib can be synthesized through a copper-catalyzed reductive ring-cleavage of isoxazoles to yield fluoroalkylated enaminones. This method uses commercially available reagents and is known for its ease of setup, broad tolerance of functionality, and regiospecificity . The process involves the use of copper/diamine catalysis, which is advantageous due to its regiospecificity and the absence of defluorination and reduction of reducible functional groups .
Industrial Production Methods
The industrial production of this compound typically involves a batch process with improved work-up and purification steps to achieve high yields. The process is designed to be efficient and scalable, ensuring consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Mavacoxib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted this compound compounds.
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: Another selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Valdecoxib: Similar to celecoxib, used for its anti-inflammatory properties.
Parecoxib: A prodrug of valdecoxib, used for short-term management of pain.
Uniqueness of Mavacoxib
This compound is unique due to its long-acting effects, which make it particularly suitable for managing chronic pain in veterinary medicine. Unlike other selective cyclooxygenase-2 inhibitors, this compound requires less frequent dosing, which enhances compliance and convenience for pet owners .
Propiedades
IUPAC Name |
4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZNQDOUNXBMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168880 | |
| Record name | Mavacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170569-88-7 | |
| Record name | Mavacoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170569-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mavacoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mavacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAVACOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT7X7SR77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of mavacoxib?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme. [, , , , ] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. [] By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Q2: Does this compound exhibit any selectivity for COX-2 over COX-1?
A2: Yes, this compound demonstrates preferential action on the COX-2 isoform compared to COX-1. [] This selectivity is desirable as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Q3: Beyond COX-2 inhibition, are there other potential mechanisms contributing to this compound's anti-tumor effects?
A3: Research suggests that this compound might exert anti-tumor effects independent of COX-2 expression levels. [, ] In vitro studies on canine cancer cell lines and cancer stem cells revealed anti-proliferative and pro-apoptotic effects even in cells with low COX-2 expression. [, ] The exact mechanisms underlying these effects are still under investigation.
Q4: What is the chemical structure and molecular formula of this compound?
A4: this compound is a member of the sulfonamide subgroup of coxibs. Its chemical name is 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. []
Q5: Are there any studies describing the synthesis of this compound?
A5: Yes, several studies describe efficient synthetic routes for this compound. One approach utilizes a copper-catalyzed reductive ring-cleavage of isoxazoles. [] Another method employs a three-component coupling of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides. [] These methods offer regioselective synthesis and access to key intermediates for this compound production.
Q6: How is this compound absorbed and distributed in the body?
A6: this compound is highly lipophilic, resulting in good absorption when administered orally, particularly with food. [] The absolute bioavailability of this compound increases significantly when given with food (87.4%) compared to fasted state (46.1%). [] It distributes widely throughout the body and exhibits a relatively large volume of distribution. [, ]
Q7: How is this compound metabolized and excreted?
A8: this compound undergoes limited biotransformation in the dog. [] Elimination occurs primarily through biliary secretion and excretion of unchanged drug in feces. [] Renal excretion plays a minor role due to its limited water solubility. []
Q8: Are there any breed-related differences in the pharmacokinetics of this compound?
A9: Yes, population pharmacokinetic studies have identified breed differences in this compound pharmacokinetics. [] German Shepherds and Labrador Retrievers exhibit higher oral clearance (Cl/F) compared to other breeds with similar age and body weight. []
Q9: How has the efficacy of this compound been evaluated in vitro?
A10: In vitro studies have demonstrated this compound's ability to inhibit both COX-1 and COX-2 isoforms in whole blood assays. [] Additionally, its effects on cell proliferation, apoptosis, and migration have been assessed in various human and canine cancer cell lines. []
Q10: What animal models have been used to assess the efficacy of this compound?
A11: Preclinical models of inflammation and pain, specifically in dogs, have been utilized to evaluate this compound's pharmacodynamics. [] A lipopolysaccharide-induced pyresis model in cockatiels has also been used to study its pharmacodynamic parameters. []
Q11: Has this compound's efficacy been investigated in clinical trials involving client-owned dogs?
A12: Yes, several clinical trials have assessed this compound's efficacy and safety in dogs with naturally occurring osteoarthritis. [, , , ] These studies have demonstrated its effectiveness in reducing pain and inflammation associated with osteoarthritis.
Q12: What clinical metrology instruments have been employed to evaluate this compound's effectiveness in dogs with osteoarthritis?
A13: Studies have used validated clinical metrology instruments such as force platform analysis [, ] and the Canine Brief Pain Inventory (CBPI) to assess this compound's efficacy in improving lameness and pain associated with osteoarthritis. [, , ] Force platform analysis has shown significant improvement in peak vertical force and vertical impulse in treated dogs. []
Q13: What is the general safety profile of this compound in dogs?
A14: While this compound is generally well-tolerated in dogs, potential adverse effects, primarily gastrointestinal, have been reported. [, , ] It is crucial to administer this compound according to the recommended dosage regimen to minimize the risk of adverse effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

